(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Medicinal Chemistry Chemical Probe HTS Hit

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1797143-48-6) is a synthetic small molecule comprising a quinoxaline-2-carbonyl core linked to a 3-substituted azetidine ring bearing a 4-fluorophenylsulfonyl group. The compound is catalogued by multiple chemical suppliers as a research-grade building block, typically for medicinal chemistry and probe-discovery applications.

Molecular Formula C18H14FN3O3S
Molecular Weight 371.39
CAS No. 1797143-48-6
Cat. No. B2711535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
CAS1797143-48-6
Molecular FormulaC18H14FN3O3S
Molecular Weight371.39
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)26(24,25)14-10-22(11-14)18(23)17-9-20-15-3-1-2-4-16(15)21-17/h1-9,14H,10-11H2
InChIKeyUELWOPQPLRJHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone Core Identity


(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone (CAS 1797143-48-6) is a synthetic small molecule comprising a quinoxaline-2-carbonyl core linked to a 3-substituted azetidine ring bearing a 4-fluorophenylsulfonyl group . The compound is catalogued by multiple chemical suppliers as a research-grade building block, typically for medicinal chemistry and probe-discovery applications . While its structural features—an electron-deficient quinoxaline, a conformationally constrained azetidine, and a polar sulfonyl moiety—are common in kinase and GPCR-targeted libraries, no peer-reviewed biological activity data were identified for this specific compound as of the search date. Consequently, the foundational evidence for target engagement, potency, or selectivity remains absent.

Why Generic Substitution of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone Is Unsupported


The question of generic substitution cannot be answered with the currently available evidence. No head-to-head biological comparisons or systematic structure–activity relationship (SAR) studies were found that position this compound against any direct analog, such as the isobutyl-, methylimidazolyl-, or phenyl-substituted sulfonyl azetidine quinoxaline variants listed by vendors . Without quantitative affinity, functional, or pharmacokinetic data for this specific chemotype, it is impossible to assert that the 4-fluorophenyl group confers a measurable advantage over, for example, a 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl analog. Procurement decisions based on assumed differentiation would therefore be speculative.

Quantitative Evidence Guide for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone Differentiation


No Quantifiable Target-Engagement or Phenotypic Data Available for Comparator Analysis

A comprehensive search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and the Guide to Pharmacology yielded no quantitative biological results for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. The closest published data are for structurally distinct azetidine-substituted quinoxalines claimed as opioid receptor-like-1 (ORL-1) modulators in patent US9290488B2, but the exemplified compounds differ substantially in the azetidine and quinoxaline substitution patterns and no data are provided for the 3-(arylsulfonyl)azetidine subclass [1]. Because no potency, selectivity, solubility, permeability, metabolic stability, or in vivo endpoint has been measured for this molecule, a quantitative comparison with any analog or in-class candidate is not possible.

Medicinal Chemistry Chemical Probe HTS Hit

Absence of Comparative Physicochemical Characterization Against Closest Vendor-Listed Analogs

The molecular formula (C18H14FN3O3S, MW 371.4) and predicted properties (e.g., cLogP, tPSA) can be computed from the structure; however, experimentally measured solubility, logD, pKa, or plasma protein binding have not been reported for this compound or its immediate analogs such as (3-(isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone or (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. Without head-to-head experimental data under standardized conditions, no property-based differentiation can be established.

Physicochemical Properties Solubility Permeability

No Reported Selectivity Profile or Safety Pharmacology Data

For any compound intended for biological screening, knowledge of selectivity against related targets or common off-target liabilities (e.g., hERG, CYP450 inhibition) is essential for procurement decisions. No selectivity panels, broad profiling data (e.g., CEREP, Eurofins), or safety pharmacology endpoints have been described for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone. The structurally related ORL-1 patent compounds exhibit moderate delta opioid receptor affinity (Ki = 3990 nM for BDBM220366 [1]), but this information cannot be extrapolated to the target compound because the binding epitopes differ.

Selectivity Safety Pharmacology Off-target Activity

Application Scenarios for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone Based on Available Evidence


Exploratory Screening in Academic or Industrial Hit-Finding Campaigns

In the absence of target-specific data, the most appropriate use of this compound is as one of many quinoxaline-azetidine fragments in a diverse screening deck. Because no selectivity or potency information exists, it should be included alongside structurally analogous sulfonyl azetidine quinoxalines to provide initial SAR readout only when assay results are generated. Procurement should be limited to the smallest quantity necessary for preliminary dose–response or single-concentration screening, given the lack of benchmarking data against analogs .

Chemical Probe or Tool Compound Development—Deferred Pending Primary Data

The compound cannot currently be recommended as a chemical probe or tool molecule. For such applications, the compound would require at minimum in vitro potency determination (IC50/Ki) against a defined molecular target, selectivity profiling, and cellular target-engagement data. None of these criteria are met. Any claim of probe suitability would be unfounded until these data are published or generated .

Building-Block Procurement for Medicinal Chemistry Synthesis

The compound may be procured as a synthetic building block for further derivatization, especially if the goal is to explore the influence of the 4-fluorophenylsulfonyl group in a specific target-class SAR project. However, selection over similar building blocks (e.g., (3-(isobutylsulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone) must be driven by project-specific design hypotheses, not by inherent documented superiority, as comparative performance data are absent.

Quote Request

Request a Quote for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.